4-Methoxy-3-(methoxycarbonyl)benzoic acid
Overview
Description
4-Methoxy-3-(methoxycarbonyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzoic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methanol in the presence of a base (e.g., pyridine) to form the methoxycarbonyl group.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Conditions: Catalysts such as palladium on carbon (Pd/C) may be used to improve reaction efficiency, and the reactions are typically conducted under an inert atmosphere to prevent oxidation.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Substitution reactions at the methoxy group can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides can substitute the methoxy group under acidic conditions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to 4-methoxy-3-(methoxycarbonyl)benzoic anhydride.
Reduction Products: Reduction can yield 4-methoxy-3-(methoxycarbonyl)benzyl alcohol.
Substitution Products: Substitution can produce halogenated derivatives such as 4-methoxy-3-(methoxycarbonyl)benzyl chloride.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids .
Mode of Action
It’s known that similar compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that the compound is soluble in water, alcohol, boiling water, diethyl ether, ethyl acetate, and chloroform , which could potentially impact its bioavailability.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxy-4-(methoxycarbonyl)benzoic acid: Similar structure but with the positions of the methoxy and methoxycarbonyl groups reversed.
4-Methoxybenzoic acid: Lacks the methoxycarbonyl group.
3-(Methoxycarbonyl)benzoic acid: Lacks the methoxy group.
Uniqueness: The unique combination of the methoxy and methoxycarbonyl groups on the benzene ring gives 4-Methoxy-3-(methoxycarbonyl)benzoic acid distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
4-methoxy-3-methoxycarbonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBFQWPLSWTBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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